4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-bromoanilino)-2-(hexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-2-3-4-7-10-18-14(16(21)22)11-15(20)19-13-9-6-5-8-12(13)17/h5-6,8-9,14,18H,2-4,7,10-11H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGQXGAVRXSOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to obtain 2-bromoaniline This intermediate is then reacted with hexylamine under controlled conditions to form the hexylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues of 4-Oxobutanoic Acid Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Position on Phenyl Ring
- Ortho vs. This may affect binding to biological targets .
- Fluorine vs. Bromine : Fluorine’s electronegativity () increases polarity, while bromine’s larger size and polarizability may enhance van der Waals interactions in hydrophobic environments .
Substituent at Position 2
- Hexylamino vs. Thienylmethylamino: The hexyl chain (target) increases logP (predicted ~3.5) compared to thienylmethylamino (logP ~2.8, estimated), suggesting better membrane penetration. Thienyl groups, however, may engage in sulfur-mediated interactions .
- Absence of Position 2 Substituents: Compounds like 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid lack a position 2 group, reducing molecular complexity but possibly limiting pharmacokinetic stability .
Physicochemical Properties
| Property | Target Compound | 4-[(2-Fluorophenyl)amino]-4-oxo | 4-(4-Bromophenyl)amino-4-oxo |
|---|---|---|---|
| Molecular Weight | 370.27 | 225.17 | 272.10 |
| logP (Predicted) | ~3.5 | ~1.2 | ~2.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Polar Surface Area | ~80 Ų | ~70 Ų | ~70 Ų |
The hexyl chain in the target compound significantly increases logP, suggesting superior lipid solubility compared to smaller analogs. However, this may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .
Biological Activity
4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features several functional groups:
- Bromophenyl group : This aromatic moiety can engage in π-π interactions.
- Hexylamino group : Provides hydrophobic characteristics and the potential for hydrogen bonding.
- Oxobutanoic acid moiety : Contributes to the compound's acidity and reactivity.
The chemical formula is , and its molecular weight is approximately 330.20 g/mol .
Synthesis
The synthesis of 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves:
- Bromination of aniline : Producing 2-bromoaniline.
- Reaction with hexylamine : Forming the hexylamino derivative.
- Formation of the oxobutanoic acid moiety : This may involve additional steps such as acylation or condensation reactions .
Anticancer Properties
Research has indicated that compounds similar to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid exhibit significant anticancer activity. For instance, derivatives with similar functional groups have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The mechanism likely involves modulation of signaling pathways associated with inflammatory responses.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes, such as carbonic anhydrase and alkaline phosphatase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders .
The biological activity of 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is thought to arise from its interactions with molecular targets:
- Hydrogen bonding : The hexylamino group can form hydrogen bonds with amino acids in target proteins.
- Aromatic interactions : The bromophenyl group can engage in π-π stacking with aromatic residues, influencing protein structure and function .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromobiphenyl | Lacks hexylamino group | Limited biological activity |
| 2-Bromoaniline | Contains bromophenyl but no oxobutanoic acid | Moderate anticancer activity |
| Hexylamine | Simple amine without aromatic substitution | Minimal biological relevance |
4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid stands out due to its combination of functional groups that enhance its reactivity and biological activity .
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In vitro studies demonstrated that derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
- In vivo models have shown reduced tumor growth in animal studies when treated with similar compounds, supporting their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
